Naloxone hydrochloride dihydrate

Description

Properties

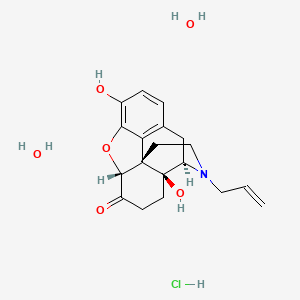

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZWEASFRBVKY-IOQDSZRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199452 |

Source

|

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51481-60-8 |

Source

|

| Record name | Naloxone hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

naloxone hydrochloride dihydrate solubility in DMSO and ethanol

An In-Depth Technical Guide to the Solubility of Naloxone Hydrochloride Dihydrate in DMSO and Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of naloxone hydrochloride dihydrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points to explore the underlying physicochemical principles governing these solubility profiles. We present a synthesis of available quantitative data, address reported discrepancies, and provide detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility. The guide explains the causal mechanisms behind solute-solvent interactions and offers practical insights into solution stability and preparation for research applications.

Introduction: The Critical Role of Solvent Selection

Naloxone hydrochloride dihydrate is a potent and specific opioid antagonist, indispensable for the emergency treatment of opioid overdose.[1] In the laboratory and throughout the drug development pipeline, understanding its behavior in various solvents is a foundational requirement. Solubility is a critical physicochemical parameter that dictates everything from the feasibility of in vitro assays and formulation strategies to the design of purification and crystallization processes. The choice of solvent can profoundly impact experimental outcomes, solution stability, and the ultimate bioavailability of an active pharmaceutical ingredient (API).

This guide focuses on two ubiquitous organic solvents: dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent, and ethanol, a versatile polar protic solvent. By examining the solubility of naloxone hydrochloride dihydrate in these distinct chemical environments, we aim to equip the scientific community with both the data and the theoretical understanding necessary for informed experimental design and execution.

Foundational Physicochemical Principles

A molecule's solubility is not an arbitrary value; it is the result of a complex interplay between the structural and electronic properties of both the solute and the solvent.

Solute Profile: Naloxone Hydrochloride Dihydrate

Naloxone hydrochloride dihydrate (C₁₉H₂₆ClNO₆, M.W.: 399.87 g/mol ) is the hydrated salt form of the naloxone base.[2][3] Its structure, a derivative of oxymorphone, features several key functional groups that govern its solubility:

-

Multiple Polar Groups: The presence of hydroxyl (-OH) and ketone (C=O) groups, along with an ether linkage, allows for hydrogen bonding.

-

Tertiary Amine: The nitrogen atom in the morphinan ring system is basic and is protonated to form a hydrochloride salt. This salt form significantly enhances its polarity and aqueous solubility compared to the free base.

-

Hydrophobic Core: The underlying polycyclic structure provides a nonpolar backbone.

The dihydrate form indicates that two water molecules are incorporated into the crystal lattice, which can influence the energy required to break the lattice and dissolve the solute.[1]

Figure 2: Conceptual diagram of primary solute-solvent interactions.

Quantitative Solubility Data

The reported solubility of naloxone hydrochloride dihydrate varies in the literature, particularly for ethanol. This section consolidates the available data and discusses potential sources of variation.

| Solvent | Reported Solubility | Molarity (approx.) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 73 mg/mL | 182.6 mM | [4] |

| Ethanol (95-96%) | 3.3 mg/mL | 8.3 mM | [4][5][6][7][8] |

| 50 mg/mL | 125.0 mM | ||

| "Soluble" | - | [9] |

Analysis and Discussion of Discrepancies:

-

DMSO: The solubility in DMSO is consistently reported as high, with a quantitative value of 73 mg/mL. [4]This is expected, given DMSO's exceptional power as a solvent for a wide range of organic molecules, including salts. [10]* Ethanol: A significant discrepancy exists for ethanol, with most sources citing 3.3 mg/mL and one prominent supplier catalog listing 50 mg/mL. [4][5]This disparity could arise from several factors:

-

Thermodynamic vs. Kinetic Solubility: The lower value (3.3 mg/mL) likely represents the true thermodynamic solubility, determined after a sufficient equilibration period. The higher value could be an observation of kinetic solubility or the result of forming a supersaturated solution, which is common when a compound is first dissolved in a small amount of a strong solvent (like DMSO) before dilution into a weaker one (like ethanol). [11] * Experimental Conditions: Variations in temperature, the specific grade of ethanol (e.g., 96% vs. absolute), and the exact form of the solute (e.g., different hydrates or polymorphs) can influence solubility measurements. [12] * Methodology: Different analytical techniques and equilibration times can yield different results.

-

For rigorous scientific applications, it is recommended that researchers either use the more conservative value of 3.3 mg/mL for ethanol or, ideally, determine the solubility under their specific experimental conditions.

Experimental Protocol: Determination of Thermodynamic Solubility

To ensure accurate and reproducible data, the Shake-Flask Method is the gold standard for determining thermodynamic solubility. [13]This protocol is a self-validating system designed to achieve a true equilibrium between the dissolved and solid states of the compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period. This ensures that the solvent becomes saturated and reaches equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the solute in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).

Step-by-Step Methodology

-

Preparation:

-

Dispense an excess amount of naloxone hydrochloride dihydrate into several glass vials (e.g., 10-20 mg into 2 mL vials). The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment.

-

Add a precise volume of the target solvent (DMSO or ethanol) to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established. A preliminary time-point experiment (e.g., sampling at 12, 24, and 48 hours) can be performed to confirm that the concentration has plateaued.

-

-

Phase Separation & Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

-

Dilution & Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV or a similar quantitative technique. A pre-established calibration curve using standards of known concentration is essential for accurate quantification. [13]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

-

Figure 3: Workflow for thermodynamic solubility determination.

Practical Considerations & Field-Proven Insights

Stability in Solution

-

DMSO Solutions: Solutions of naloxone hydrochloride in DMSO are generally stable for up to 2 months when stored at -20°C. [4][14]For long-term storage, using freshly opened, high-purity DMSO is recommended to avoid complications from water absorption or degradation products. [15][16]* Ethanol Solutions: When refrigerated and protected from light, ethanol solutions (3.3 mg/mL) are reported to be stable for several months. [5][6][7]* Light Sensitivity: Naloxone is sensitive to light, and exposure, particularly to sunlight, can cause degradation. [17]All stock solutions should be stored in amber vials or otherwise protected from light to maintain their integrity.

Preparing Stock Solutions for Assays

Given its high solubility, DMSO is the preferred solvent for preparing concentrated primary stock solutions (e.g., 10-50 mM) for biological assays. These stocks are then serially diluted in an appropriate aqueous buffer for the final experiment. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. When preparing stocks in ethanol, the lower solubility (3.3 mg/mL or ~8.3 mM) must be taken into account. Attempting to create more concentrated solutions may result in incomplete dissolution or precipitation upon storage.

Conclusion

Naloxone hydrochloride dihydrate exhibits high solubility in the polar aprotic solvent DMSO (~73 mg/mL) and moderate but useful solubility in the polar protic solvent ethanol (~3.3 mg/mL). The choice of solvent is dictated by the required concentration and the downstream application. The high solubility in DMSO makes it an ideal choice for preparing concentrated stock solutions for high-throughput screening and in vitro studies. While less potent as a solvent for this compound, ethanol remains a viable option for formulations and other applications where its protic nature or lower toxicity is advantageous. For all critical applications, researchers should adhere to rigorous experimental protocols, such as the shake-flask method, to verify solubility under their specific conditions, paying close attention to factors like temperature, equilibration time, and protection from light.

References

-

Wikipedia. (2025). Dimethyl sulfoxide. [Link]

-

gChem Global. (n.d.). DMSO Physical Properties. [Link]

-

Wikipedia. (2025). Ethanol. [Link]

-

Nanyang Chemical. (n.d.). Ethanol: Definition, Functions, Applications, and Safety. [Link]

-

BYJU'S. (n.d.). Ethanol. [Link]

-

Chemsrc. (2025). Naloxone hydrochloride dihydrate | CAS#:51481-60-8. [Link]

-

PubChem. (2025). Naloxone hydrochloride dihydrate | C19H26ClNO6 | CID 20112022. [Link]

-

ChemBK. (2024). naloxone hydrochloride. [Link]

-

Nedstar. (2025). Ethanol's remarkable properties. [Link]

-

European Pharmacopoeia. (2014). NALOXONE HYDROCHLORIDE DIHYDRATE. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

precisionFDA. (n.d.). NALOXONE HYDROCHLORIDE DIHYDRATE. [Link]

-

Wang, L., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Anderson, B. D. (2018). New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. Crystal Growth & Design. [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Altannak, N. F., et al. (2015). Liquid chromatography-mass spectrometry method to assess naloxone hydrochloride photostability under artificial light and sunlight exposure at room temperature. ResearchGate. [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 51481-60-8 | Naloxone hydrochloride dihydrate. [Link]

-

Hossain, M. F., et al. (2022). Chemical stability of naloxone products beyond their labeled expiration dates. Journal of Opioid Management. [Link]

-

Pharmaffiliates. (n.d.). Naloxone Hydrochloride Dihydrate-impurities. [Link]

-

PubMed. (2022). Chemical stability of naloxone products beyond their labeled expiration dates. [Link]

Sources

- 1. CAS 51481-60-8: Naloxone hydrochloride dihydrate [cymitquimica.com]

- 2. Naloxone hydrochloride dihydrate | C19H26ClNO6 | CID 20112022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naloxone Hydrochloride Dihydrate | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. Naloxone hydrochloride dihydrate | 51481-60-8 [chemicalbook.com]

- 6. Naloxone hydrochloride dihydrate | CAS#:51481-60-8 | Chemsrc [chemsrc.com]

- 7. Naloxone hydrochloride dihydrate CAS#: 51481-60-8 [m.chemicalbook.com]

- 8. CAS NO. 51481-60-8 | Naloxone hydrochloride dihydrate | C19H26ClNO6 [localpharmaguide.com]

- 9. drugfuture.com [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. kinampark.com [kinampark.com]

- 13. benchchem.com [benchchem.com]

- 14. Naloxone hydrochloride | 357-08-4 [chemicalbook.com]

- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Naloxone Hydrochloride Dihydrate on Mu-Opioid Receptors

Introduction: The Critical Role of Mu-Opioid Receptor Antagonism in Public Health

The mu-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary molecular target for endogenous opioid peptides and exogenous opioid analgesics like morphine and fentanyl.[1][2] While activation of the MOR is crucial for pain management, its overstimulation by opioid agonists can lead to life-threatening respiratory depression, a hallmark of opioid overdose.[3][4] Naloxone, a synthetic derivative of oxymorphone, serves as a cornerstone in emergency medicine as a potent and rapid-acting opioid receptor antagonist.[4][5][6] This guide provides an in-depth technical exploration of the molecular mechanisms through which naloxone hydrochloride dihydrate exerts its therapeutic effects by competitively inhibiting the mu-opioid receptor.

Molecular Profile of Naloxone Hydrochloride Dihydrate

Naloxone hydrochloride dihydrate (C₁₉H₂₆ClNO₆) is a salt form of naloxone, enhancing its solubility in water for clinical administration.[7][8] The core structure of naloxone features a morphinan backbone, similar to opioid agonists, which is fundamental to its ability to recognize and bind to the opioid receptor. However, the substitution of the N-methyl group found in many opioid agonists with an N-allyl group is a key structural determinant of its antagonistic properties.[6]

Core Mechanism of Action: Competitive Antagonism at the Mu-Opioid Receptor

Naloxone's primary mechanism of action is competitive antagonism at opioid receptors, with the highest affinity for the mu-opioid receptor (MOR), followed by the delta (δ) and kappa (κ) receptors.[9][10][11] This means naloxone binds to the same orthosteric binding site on the MOR as opioid agonists but fails to induce the conformational changes necessary for receptor activation.[11][12] By occupying this site, naloxone effectively prevents both endogenous endorphins and exogenous opioids from binding and initiating downstream signaling cascades.[10][11]

In an individual who has not consumed opioids, naloxone administration has minimal to no physiological effect.[9] However, in the presence of an opioid agonist, naloxone's high affinity for the MOR allows it to displace the agonist from the receptor, leading to a rapid reversal of opioid effects, including respiratory depression and sedation.[9][11] The onset of action is rapid, typically within one to two minutes following intravenous administration.[9] It is important to note that the duration of action of naloxone (30-90 minutes) is generally shorter than that of many opioids, which may necessitate repeated doses to prevent the recurrence of overdose symptoms.[10][11]

Receptor Binding Kinetics and Affinity

The interaction between naloxone and the mu-opioid receptor is characterized by its high affinity and rapid dissociation kinetics.[13] The binding affinity is quantified by the inhibitor constant (Ki), which represents the concentration of naloxone required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher binding affinity.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | ~1.1 - 2.3 nM | Mu-Opioid Receptor (MOR) | [10][13] |

| Binding Affinity (Ki) | ~16 - 67.5 nM | Kappa-Opioid Receptor (KOR) | [10] |

| Binding Affinity (Ki) | ~1.4 - 95 nM | Delta-Opioid Receptor (DOR) | [10] |

Impact on Downstream Signaling Pathways

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G proteins (Gi/o).[2][3] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. Collectively, these actions reduce neuronal excitability.

Naloxone, as a competitive antagonist, blocks the initial step of this cascade: agonist-induced G protein activation. By preventing the agonist from binding, naloxone effectively silences the downstream signaling pathways that mediate the classic opioid effects.

Furthermore, prolonged activation of the MOR by agonists can lead to receptor desensitization and internalization, processes mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[1][14][15] Agonist binding promotes GRK-mediated phosphorylation of the receptor's intracellular loops, creating a binding site for β-arrestins.[1][14] β-arrestin binding uncouples the receptor from G proteins and facilitates its internalization via clathrin-coated pits.[1] Some research suggests that the β-arrestin pathway may be responsible for some of the adverse effects of opioids, such as respiratory depression.[16] By preventing agonist binding, naloxone also inhibits the recruitment of β-arrestin to the mu-opioid receptor.[17][18]

Caption: Mu-Opioid Receptor Signaling and Naloxone's Point of Intervention.

Experimental Protocol: Competitive Radioligand Binding Assay

To experimentally determine the binding affinity (Ki) of naloxone for the mu-opioid receptor, a competitive radioligand binding assay is a standard and robust method.[19] This assay measures the ability of unlabeled naloxone to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

- Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

- Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-diprenorphine (a non-selective antagonist).

- Unlabeled naloxone hydrochloride dihydrate.

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

- Wash buffer (ice-cold binding buffer).

- Scintillation cocktail and vials.

- Glass fiber filters.

- Filtration apparatus.

- Scintillation counter.

2. Procedure:

- Prepare a series of dilutions of unlabeled naloxone in binding buffer.

- In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of unlabeled naloxone.

- Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid ligand, such as unlabeled DAMGO or naloxone).

- Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

- Measure the radioactivity on each filter using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding at each concentration of naloxone by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the logarithm of the naloxone concentration. This will generate a sigmoidal competition curve.

- Determine the IC₅₀ value, which is the concentration of naloxone that inhibits 50% of the specific binding of the radioligand.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

"Start" [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare_Membranes" [label="Prepare Cell Membranes\nwith MOR"];

"Prepare_Radioligand" [label="Prepare Radioligand\n([³H]-DAMGO)"];

"Prepare_Naloxone" [label="Prepare Serial Dilutions\nof Naloxone"];

"Incubation" [label="Incubate:\nMembranes + Radioligand\n+ Naloxone"];

"Filtration" [label="Rapid Filtration"];

"Washing" [label="Wash Filters"];

"Scintillation_Counting" [label="Scintillation Counting"];

"Data_Analysis" [label="Data Analysis:\nIC₅₀ & Ki Calculation"];

"End" [label="End: Determine\nBinding Affinity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Membranes";

"Start" -> "Prepare_Radioligand";

"Start" -> "Prepare_Naloxone";

"Prepare_Membranes" -> "Incubation";

"Prepare_Radioligand" -> "Incubation";

"Prepare_Naloxone" -> "Incubation";

"Incubation" -> "Filtration";

"Filtration" -> "Washing";

"Washing" -> "Scintillation_Counting";

"Scintillation_Counting" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

Naloxone hydrochloride dihydrate's mechanism of action as a competitive antagonist at the mu-opioid receptor is a well-established and life-saving pharmacological principle. Its ability to rapidly displace opioid agonists and reverse their effects without activating the receptor itself makes it an indispensable tool in the management of opioid overdose. A thorough understanding of its binding kinetics, affinity, and impact on downstream signaling pathways is crucial for researchers and drug development professionals working to create safer and more effective opioid analgesics and overdose reversal agents. Future research may focus on developing antagonists with longer durations of action to combat overdose from highly potent and long-lasting synthetic opioids, as well as exploring biased antagonists that may selectively block certain signaling pathways to offer a more nuanced therapeutic approach.

References

- Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20112022, Naloxone hydrochloride dihydrate.

- Whistler, J. L., Chuang, H. H., Chu, P., Jan, L. Y., & von Zastrow, M. (1999). Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness. Proceedings of the National Academy of Sciences, 96(15), 8892-8897.

- U.S. Department of Health and Human Services. (n.d.). Naloxone. CHEMM.

- Wang, H. Y., Friedman, E., & Olmstead, M. C. (2005). Ultra-low-dose naloxone suppresses opioid tolerance, dependence and associated changes in mu opioid receptor-G protein coupling and Gbetagamma signaling. Neuroscience, 135(1), 247-261.

- Zheng, H., Pearsall, E. A., Hurst, D. P., Zhang, Y., Chu, J., Zhou, Y., ... & Traynor, J. R. (2011). μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology. Drug and alcohol dependence, 121(3), 161-167.

- Traynor, J. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 13, 5.

- Shang, Y., LeRouzic, V., Schneider, S., Bis-Humbert, C., & Golebiewska, U. (2020). Exploring the activation pathway and G i-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26175-26184.

- BenchChem. (2025). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds.

- Wikipedia. (n.d.). Naloxone.

- Pharmacompass. (n.d.). Naloxone Hydrochloride Dihydrate.

- Chemsrc. (2025). Naloxone hydrochloride dihydrate.

- CymitQuimica. (n.d.). CAS 51481-60-8: Naloxone hydrochloride dihydrate.

- Christie, M. J. (2008). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Cellular and Molecular Life Sciences, 65(17), 2643-2655.

- Medical Pharmacology. (2025). Pharmacology of Naloxone Hydrochloride (Narcan) ; Mechanism of action, Pharmacokinetics, Use, Effect. [Video]. YouTube.

- Stevens, C. W., & Lacey, C. B. (2001). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. General pharmacology: the vascular system, 35(4), 211-217.

- BenchChem. (2025). A Technical Guide to the Mechanism of Action of a Representative Mu-Opioid Receptor Antagonist: Naloxone.

- ChemicalBook. (2025). Naloxone hydrochloride dihydrate.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). naltrexone.

- Gerace, E., et al. (2020). Ligand‐Dependent Reversal Kinetics of Mu Opioid Receptor Agonists by the Novel Antagonist, Methocinnamox. The FASEB Journal, 34(S1), 1-1.

- Lee, H. E., et al. (2020). The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence. Archives of Pharmacal Research, 43(10), 1083-1091.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284596, Naloxone.

- ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay....

- Wang, H. Y., Frankfurt, M., & Burns, L. H. (2008). High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence. PLOS ONE, 3(2), e1554.

- Olstead, M. C., et al. (2001). Naloxone fails to produce conditioned place aversion in mu-opioid receptor knock-out mice. Neuroscience, 106(4), 757-763.

- Wold, E. A., et al. (2024). A µ-opioid receptor modulator that works cooperatively with naloxone. Nature, 631(8021), 686-693.

- Chuang, C. Y., et al. (2017). Mapping the naloxone binding sites on the mu-opioid receptor using cell-based photocrosslinkers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(3), 329-336.

- Arttamangkul, S., et al. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. STAR Protocols, 4(2), 102227.

- D. E. Clark, et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(30), 18128-18135.

- ResearchGate. (n.d.). The protocol of competitive binding assay.

- Shao, D., et al. (2012). A20 enhances mu-opioid receptor function by inhibiting beta-arrestin2 recruitment. The Journal of biological chemistry, 287(43), 36030–36039.

- Winstanley, E. L., & Clark, A. K. (2023). Opioid Antagonists. In StatPearls. StatPearls Publishing.

- Bohn, L. M., & McDonald, P. H. (2010). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. The AAPS journal, 12(3), 332-339.

- Groer, C. E., et al. (2011). Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation. The Journal of biological chemistry, 286(36), 31731-31741.

- ResearchGate. (n.d.). Mu opioid receptor agonist-induced β-arrestin 2 recruitment and G....

Sources

- 1. pnas.org [pnas.org]

- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naloxone hydrochloride dihydrate | C19H26ClNO6 | CID 20112022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 51481-60-8: Naloxone hydrochloride dihydrate [cymitquimica.com]

- 9. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 10. Naloxone - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 14. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

naloxone hydrochloride dihydrate receptor binding affinity and kinetics

An In-Depth Technical Guide to the Receptor Binding Affinity and Kinetics of Naloxone Hydrochloride Dihydrate

Introduction: The Molecular Basis of Opioid Overdose Reversal

Naloxone hydrochloride dihydrate is a cornerstone in emergency medicine, serving as a life-saving competitive opioid antagonist.[1][2][3][4] Its efficacy in reversing the life-threatening respiratory depression caused by opioid overdose is a direct function of its molecular interactions with opioid receptors.[5][6] For researchers and drug development professionals, a granular understanding of naloxone's receptor binding affinity (how tightly it binds) and kinetics (how quickly it binds and unbinds) is paramount. These parameters not only explain its rapid onset and duration of action but also inform the development of next-generation overdose reversal agents and strategies for combating potent synthetic opioids like fentanyl.[7][8]

This guide provides an in-depth analysis of the binding characteristics of naloxone at the three primary opioid receptors—mu (μ), delta (δ), and kappa (κ)—and details the experimental methodologies used to derive these critical pharmacological data.

Section 1: Receptor Binding Affinity - The Measure of Potency

Naloxone functions as a non-selective, competitive antagonist, meaning it binds to mu, delta, and kappa opioid receptors without activating them, thereby blocking agonists from binding and eliciting a response.[1][2][9][10] The pharmacologically active enantiomer is (-)-naloxone.[2][11][12] Its binding affinity, typically expressed as the inhibitor constant (Kᵢ), quantifies the concentration of the drug required to occupy 50% of the receptors in the absence of a competing agonist. A lower Kᵢ value signifies a higher binding affinity.

Naloxone exhibits a distinct preference profile across the opioid receptor family, binding most tightly to the mu-opioid receptor (MOR), which is the primary target for most clinically used and abused opioids.[2] Its affinity for the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) is considerable but lower than for the MOR.[2][9]

Table 1: Naloxone Binding Affinity (Kᵢ) at Human Opioid Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Reference(s) |

| Mu (μ) Opioid Receptor (MOR) | 1.1 - 2.3 nM | [2][7][13] |

| Kappa (κ) Opioid Receptor (KOR) | 12 - 16 nM | [2][14] |

| Delta (δ) Opioid Receptor (DOR) | 16 - 67.5 nM | [2][14] |

Note: Kᵢ values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

This binding profile, with its high affinity for the MOR, makes naloxone an effective and potent displacer of opioid agonists like morphine, heroin, and fentanyl from their primary site of action.

Section 2: Receptor Binding Kinetics - The Dimension of Time

While affinity describes the equilibrium state of binding, kinetics describe the rate at which this equilibrium is reached. This is a critical, and often overlooked, aspect of pharmacology that dictates a drug's onset and duration of action. Binding kinetics are defined by two key parameters:

-

Association Rate Constant (kₐ or kₒₙ): The rate at which the drug binds to the receptor.

-

Dissociation Rate Constant (kₔ or kₒբբ): The rate at which the drug unbinds from the receptor. The reciprocal of this value (1/kₒբբ) is known as the residence time .

Naloxone is characterized by rapid-dissociation kinetics .[7] It binds quickly to the opioid receptor, but it also leaves the receptor relatively quickly. A study utilizing advanced kinetic analysis reported a dissociation rate (kₒբբ) for naloxone at the mu-opioid receptor of 2.4 x 10⁻² s⁻¹ .[7]

This kinetic profile is the reason for naloxone's clinical characteristics:

-

Rapid Onset: A fast kₒₙ contributes to its ability to quickly occupy receptors and reverse overdose symptoms within minutes.[4]

-

Short Duration of Action: A fast kₒբբ (short residence time) means its antagonistic effect lasts for only 30 to 90 minutes.[2][4] This is a critical clinical consideration, as longer-acting opioids (like fentanyl or methadone) can remain in the system and re-engage receptors after the naloxone has dissociated, leading to a return of respiratory depression—a phenomenon known as "renarcotization."[8][15]

Diagram 1: Reversible competitive binding of naloxone to the opioid receptor.

Section 3: Experimental Methodologies for Characterization

Determining the affinity and kinetic parameters of a ligand like naloxone requires precise, validated experimental techniques. Radioligand binding assays are the gold standard for determining affinity (Kᵢ), while Surface Plasmon Resonance (SPR) provides a powerful, label-free method for directly measuring kinetics (kₒₙ and kₒբբ).

Radioligand Binding Assays for Affinity (Kᵢ) Determination

The principle of a competitive binding assay is to measure the ability of an unlabeled compound (the "competitor," i.e., naloxone) to displace a radiolabeled ligand of known affinity from the target receptor.[16][17] The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

-

Preparation of Reagents & Materials:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human opioid receptor of interest (e.g., MOR-CHO cells).[16] Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[16]

-

Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]DAMGO for MOR). The concentration used in the assay should ideally be at or below its Kₔ value to ensure assay sensitivity.[16]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂ (e.g., 5 mM) and 0.1% Bovine Serum Albumin (BSA).[16]

-

Test Compound: Prepare a serial dilution of naloxone hydrochloride dihydrate.

-

Non-Specific Binding (NSB) Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled naloxone) to saturate all specific binding sites.[16]

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific filter binding), and a liquid scintillation counter.[18]

-

-

Assay Incubation:

-

In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-Specific Binding (NSB): Membrane preparation + radioligand + high concentration of NSB control ligand.

-

Competition: Membrane preparation + radioligand + varying concentrations of naloxone.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[18]

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[18]

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of naloxone.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

-

Diagram 2: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real-time.[19] It detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[20] This allows for the direct measurement of both the association and dissociation phases of the binding event.

-

Ligand Immobilization: The purified opioid receptor (e.g., MOR) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). This creates the interactive surface.

-

Analyte Injection & Association: A solution containing naloxone hydrochloride dihydrate (the analyte) at a specific concentration is flowed over the sensor chip surface. As naloxone binds to the immobilized receptors, the mass on the surface increases, causing a proportional change in the SPR signal (measured in Response Units, RU). This is the association phase.

-

Steady-State: If the injection is long enough, the binding will reach a steady state where the rate of association equals the rate of dissociation.

-

Buffer Flow & Dissociation: The naloxone solution is replaced by a continuous flow of buffer. As the bound naloxone unbinds from the receptors, the mass on the surface decreases, causing the SPR signal to decline. This is the dissociation phase.

-

Data Analysis: The resulting data, a plot of RU versus time called a sensorgram, is analyzed. By injecting a range of analyte concentrations and fitting the association and dissociation curves globally to a kinetic binding model (e.g., 1:1 Langmuir binding), the software can simultaneously calculate the kₒₙ and kₒբբ values. The equilibrium dissociation constant (Kₔ), which is equivalent to Kᵢ under certain conditions, can also be calculated as kₒբբ/kₒₙ.

The power of SPR lies in its ability to dissect affinity into its kinetic components, providing a more complete picture of the drug-receptor interaction and a stronger basis for understanding in vivo pharmacology.[21]

Conclusion: Integrating Affinity and Kinetics for a Complete Pharmacological Profile

The pharmacological profile of naloxone hydrochloride dihydrate is a tale of two distinct but complementary properties. Its high affinity, particularly for the mu-opioid receptor, ensures it can effectively compete with and displace potent opioid agonists from their target. Simultaneously, its rapid binding kinetics—fast association and fast dissociation—define its clinical utility as a rapid-onset, short-acting antidote.[7] This detailed molecular understanding, derived from robust experimental methodologies like radioligand binding assays and surface plasmon resonance, is essential for the scientific community to optimize overdose response strategies and to guide the rational design of future therapeutics.

References

- Application Notes and Protocols for the Use of Iodinated Radioligands in Opioid Receptor Competitive Binding Assays. Benchchem.

- Naloxone hydrochloride dihydr

- naloxone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- Naloxone hydrochloride dihydrate | C19H26ClNO6 | CID 20112022. PubChem.

- NALOXONE HYDROCHLORIDE DIHYDRATE Naloxoni hydrochloridum dihydricum. European Pharmacopoeia.

- Naloxone hydrochloride dihydr

- Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. PubMed Central.

- Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Enzymlogic.

- Naloxone. Wikipedia.

- Naloxone hydrochloride dihydrate (N7758)

- naltrexone | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.

- Label-free monitoring of μ-opioid receptor-medi

- naloxone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.

- (+)-naloxone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- naloxone | Ligand page. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.

- Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... | Download Table.

- Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level. PubMed Central.

- Naloxone Hydrochloride | C19H22ClNO4 | CID 5464092. PubChem.

- Radioligand Binding Assay for an Exon 11-Associ

- Naloxone | C19H21NO4 | CID 5284596. PubChem.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Naloxone HCl | CAS:357-08-4 | opioid receptor antagonist, non-selective. BioCrick.

- Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors. PubMed Central.

- Naltrexone. Wikipedia.

- CAS 51481-60-8: Naloxone hydrochloride dihydr

- Structure-Kinetics Relationships of Opioids from Metadynamics and Machine Learning. bioRxiv.

- Agonists and antagonists bind to different domains of the cloned kappa opioid receptor. PubMed.

- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.

- Pharmacology of medicines available for the tre

- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.

- Determination of kinetic data using surface plasmon resonance biosensors. SciSpace.

- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs | Request PDF.

Sources

- 1. Naloxone hydrochloride dihydrate | 51481-60-8 [chemicalbook.com]

- 2. Naloxone - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS 51481-60-8: Naloxone hydrochloride dihydrate [cymitquimica.com]

- 5. Naloxone Hydrochloride | C19H22ClNO4 | CID 5464092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Naloxone HCl | CAS:357-08-4 | opioid receptor antagonist, non-selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. naloxone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. naloxone | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 13. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. revvity.com [revvity.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. scispace.com [scispace.com]

- 20. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]

- 21. drughunter.com [drughunter.com]

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of Naloxone Hydrochloride Dihydrate

Foreword: The Rationale for a Foundational Guide

Naloxone, a potent and specific opioid antagonist, is a cornerstone in both clinical settings for reversing opioid overdose and in research for probing the intricacies of the endogenous opioid system.[1][2] For laboratory professionals engaged in drug development, neuroscience, or pharmacology, access to a high-purity, well-characterized standard of naloxone is not merely a convenience—it is a prerequisite for reproducible and reliable data. This guide eschews a simple recitation of steps; instead, it provides a comprehensive, mechanistically-grounded walkthrough of the synthesis and purification of naloxone hydrochloride dihydrate. We will delve into the causality behind procedural choices, from the selection of the synthetic route to the nuances of crystallization and the rigors of analytical validation. Our objective is to equip researchers with a self-validating protocol that yields a final compound of verifiable identity and purity, suitable for the most demanding laboratory applications.

Part 1: The Synthetic Pathway—From Opiate Alkaloid to Antagonist

The journey from a naturally occurring opiate alkaloid to the synthetic antagonist naloxone involves a series of precise chemical transformations. The choice of starting material fundamentally dictates the synthetic strategy. While routes from oxymorphone or its precursor noroxymorphone are more direct, thebaine, a non-analgesic alkaloid from the poppy plant, represents a common and well-documented starting point for a multi-step synthesis.[3][4][5][6] This guide will detail a robust pathway commencing with thebaine, as it illustrates several key transformations in morphinan chemistry.[7][8]

Strategic Overview of the Synthesis

The core transformations required to convert thebaine into naloxone are:

-

Oxidation & Reduction: Introduction of the critical C-14 hydroxyl group.

-

N-Demethylation: Removal of the N-17 methyl group to yield a secondary amine (a nor-morphinan derivative). This is the pivotal step that allows for the subsequent introduction of the antagonist character.

-

N-Allylation: Installation of the allyl group onto the N-17 position, which is crucial for its antagonist activity.

-

O-Demethylation: Conversion of the C-3 methoxy group to a hydroxyl group.

The following diagram outlines the synthetic workflow from thebaine to naloxone free base.

Caption: Purification workflow for naloxone hydrochloride dihydrate.

Detailed Experimental Protocol: Purification

This protocol is a self-validating system designed to systematically remove impurities. [7] Step 1: Formation of the Crude Hydrochloride Salt

-

Procedure: The crude naloxone free base is dissolved in ethanol at an elevated temperature (e.g., 80°C). A small amount of boric acid may be added. [7]A slight molar excess of hydrochloric acid (e.g., 1.15 equivalents) is slowly added. The solution is then cooled in an ice-water bath to induce complete precipitation of the salt.

-

Causality: The reaction between the basic tertiary amine of naloxone and HCl is an acid-base neutralization that forms the salt. Cooling the solution dramatically reduces the salt's solubility, forcing it out of solution and providing a preliminary purification step with a high yield (typically >90%). [7]The solid is collected by vacuum filtration and washed with cold ethanol.

Step 2: Recrystallization to Yield the Dihydrate This is the critical fine-purification step.

-

Procedure: The crude naloxone hydrochloride is dissolved in a minimal amount of hot (50-55°C) purified water (e.g., 1.5-2.5 times the weight of the salt). [7]The hot solution is filtered to remove any insoluble particulate matter. The clear filtrate is then concentrated under reduced pressure to remove most of the water. An anti-solvent, such as acetone, is added, and the solution is cooled in an ice bath for several hours (e.g., 6-12 hours) to ensure complete crystallization. [7]* Causality: Dissolving the compound in a minimal volume of hot solvent creates a supersaturated solution upon cooling. Slow cooling allows for the formation of large, well-defined crystals, which are inherently purer. The addition of acetone, a water-miscible organic solvent in which naloxone hydrochloride is poorly soluble, further decreases the compound's solubility, maximizing the recovery of the purified product. Crystallization from an aqueous medium naturally incorporates two molecules of water into the crystal lattice, forming the stable dihydrate. [9][10] Step 3: Isolation and Drying

-

Procedure: The pure, white, crystalline solid is collected by vacuum filtration. The filter cake is washed with a small amount of cold acetone to remove any remaining mother liquor. The final product is dried at room temperature, potentially under a gentle stream of air or nitrogen, to remove residual solvent.

-

Causality: The acetone wash is crucial for removing surface impurities without dissolving a significant amount of the product. Aggressive heating for drying should be avoided, as it can potentially drive off the waters of hydration. Dehydration of the dihydrate to the anhydrate form has been observed at temperatures above 75°C. [9]

Part 3: Analytical Validation for Quality Assurance

Synthesis is not complete until the identity and purity of the final compound have been rigorously confirmed. For a laboratory standard, this validation is non-negotiable.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A stability-indicating reverse-phase method can separate the main compound from precursors, byproducts, and degradation products. [11][12][13]* Methodology: A simple isocratic or gradient reverse-phase HPLC method is typically employed. The method separates compounds based on their hydrophobicity. [12][14]* Self-Validation: The purity should be assessed by peak area percentage at an appropriate UV wavelength (e.g., 210 nm or 280 nm). [12][14]For a high-purity standard, the main peak should account for >99.0% of the total peak area. Known impurities, such as noroxymorphone, should be monitored and quantified against a reference standard if available.

Identity Confirmation: Spectroscopic and Physical Methods

A combination of methods should be used to unequivocally confirm the structure of the synthesized molecule.

| Analytical Test | Methodology | Acceptance Criteria / Expected Result | Reference |

| Purity | RP-HPLC (C18 column), UV detection | Purity ≥ 99.0% by area percent | [12][13] |

| Identity | ¹H and ¹³C NMR Spectroscopy | Spectrum consistent with the naloxone hydrochloride dihydrate structure | [11] |

| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponding to the naloxone free base (C₁₉H₂₁NO₄, MW: 327.37) | [11] |

| Physical Property | Melting Point | ~200-205°C (with decomposition) | [2] |

| Physical Property | Optical Rotation ([α]D) | Approx. -178° (c=2.5 in H₂O) | [15] |

| Physical Property | UV-Vis Spectroscopy | λmax at approx. 281 nm (in 0.1 N HCl) | [16] |

Part 4: Stability and Storage

Proper storage is critical to maintaining the integrity of the purified standard.

-

Storage Conditions: Naloxone hydrochloride dihydrate should be stored in a well-sealed container at refrigerated temperatures (2-8°C) and protected from light. [17][15][18][19]The product is a white or almost white crystalline powder that is sensitive to light. [17][15]* Solution Stability: Aqueous solutions for infusion are typically stable for up to 24 hours. [19]It is recommended to prepare solutions fresh for analytical or experimental use. The compound should not be mixed with alkaline solutions, as this can cause precipitation of the free base. [19]

References

- CN104230945A - Synthetic method of naloxone hydrochloride. Google Patents.

- CN104230945B - The synthetic method of naloxone hydrochloride. Google Patents.

-

Recent advances in process development for opiate-derived pharmaceutical agents. Canadian Journal of Chemistry. Available at: [Link]

-

General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone. ResearchGate. Available at: [Link]

-

Naloxone. Wikipedia. Available at: [Link]

-

General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone. Semantic Scholar. Available at: [Link]

-

Naloxone hydrochloride dihydrate | CAS#:51481-60-8. Chemsrc.com. Available at: [Link]

-

Naloxone. PubChem, National Institutes of Health. Available at: [Link]

-

Acid borne oxidative impurities of Naloxone hydrochloride injection: Enrichment, isolation and characterization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Naloxone Hydrochloride. ASHP Publications. Available at: [Link]

-

Sustainable and Scalable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step. ChemRxiv. Available at: [Link]

-

Total Synthesis of Opioid Precursor (−)-Thebaine. Synfacts. Available at: [Link]

-

Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation. PubMed. Available at: [Link]

-

Structural Insight into the Dehydration and Hydration Behavior of Naltrexone and Naloxone Hydrochloride. Dehydration-Induced Expansion of the Naloxone Hydrochloride Unit Cell. Radboud Repository. Available at: [Link]

-

The Crystal Structure of a Narcotic Antagonist: Naloxone Hydrochloride Dihydrate. ResearchGate. Available at: [Link]

-

Crystal Growth & Design 2008, Vol. 8, No. 11. Radboud Repository. Available at: [Link]

-

STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BUPRENORPHINE HCl AND NALOXONE HCl DIHYDRATE. ResearchGate. Available at: [Link]

-

New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. Crystal Growth & Design. Available at: [Link]

-

HPLC Method for Analysis of Buprenorphine and Naloxone in Sublingual Film 8mg/2 mg on Primesep 100 Column. SIELC Technologies. Available at: [Link]

Sources

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. CN104230945A - Synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]

- 8. CN104230945B - The synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. japsonline.com [japsonline.com]

- 12. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Method for Analysis of Buprenorphine and Naloxone in Sublingual Film 8mg/2 mg on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. Naloxone hydrochloride dihydrate | 51481-60-8 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Naloxone hydrochloride dihydrate | CAS#:51481-60-8 | Chemsrc [chemsrc.com]

- 18. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. publications.ashp.org [publications.ashp.org]

naloxone hydrochloride dihydrate crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Naloxone Hydrochloride Dihydrate

Abstract

Naloxone hydrochloride is a critical opioid antagonist, the solid-state properties of which are paramount to its efficacy and stability as a pharmaceutical product. Understanding the nuances of its crystal structure and polymorphic behavior is essential for drug development, formulation, and manufacturing. This technical guide provides a comprehensive exploration of the known solid forms of naloxone hydrochloride, focusing on the commercially utilized dihydrate and its corresponding anhydrate. We will delve into the detailed crystallography, the thermodynamics and kinetics of their interconversion, and the key analytical techniques required for their characterization. By synthesizing crystallographic data with practical, field-proven experimental insights, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this life-saving molecule.

The Critical Role of Solid-State Chemistry in Naloxone Hydrochloride

In the pharmaceutical industry, the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical quality attribute. Different crystalline arrangements, known as polymorphs, or the inclusion of solvent molecules to form solvates (or hydrates, if the solvent is water), can profoundly impact key physicochemical properties. These include solubility, dissolution rate, stability, and bioavailability, all of which are directly linked to the drug's safety and efficacy[1].

Naloxone hydrochloride, chemically designated as 4,5α-Epoxy-3,14-dihydroxy-17-(prop-2-enyl)morphinan-6-one hydrochloride dihydrate, is the cornerstone of emergency therapy for opioid overdose[2][3]. The marketed form of this API is a dihydrate, a crystalline solid containing two water molecules per molecule of naloxone hydrochloride. The stability of this hydrate and its potential to convert to other forms, such as an anhydrate, under different environmental conditions (temperature, humidity) is of significant scientific and commercial interest. This guide will illuminate the structural landscape of naloxone hydrochloride to provide a foundational understanding for its robust development and handling.

The Dihydrate Form: A Detailed Crystallographic Portrait

The commercially available form of naloxone hydrochloride is a stable dihydrate[4]. Its structure has been elucidated by single-crystal X-ray diffraction, revealing a highly ordered system governed by an extensive network of hydrogen bonds.

Crystal Structure and Hydrogen Bonding

Naloxone hydrochloride dihydrate crystallizes in the orthorhombic P2₁2₁2₁ space group[2][4][5]. The water molecules are not merely occupying voids in the crystal lattice; they are integral to the structural integrity. They act as hydrogen bond donors and acceptors, linking the protonated naloxone molecules and chloride ions into a rigid, three-dimensional network[6]. This extensive hydrogen bonding is the primary reason for the stability of the dihydrate form under ambient conditions.

One of the most intriguing aspects, revealed by experimental electron density distribution studies, is the precise nature of the bonding and intermolecular interactions that define the crystal packing and, by extension, the molecule's interaction with its biological receptors[7][8].

Crystallographic Data Summary

The crystallographic parameters for naloxone hydrochloride dihydrate are summarized below for easy reference. These values are the fingerprint of this specific crystalline form.

| Parameter | Naloxone Hydrochloride Dihydrate |

| Chemical Formula | C₁₉H₂₁NO₄·HCl·2H₂O[2] |

| Molecular Weight | 399.9 g/mol [2] |

| Crystal System | Orthorhombic[4][5] |

| Space Group | P2₁2₁2₁[4][5] |

| Unit Cell Parameters | a ≈ 7.833 Å[4] |

| b ≈ 13.185 Å[4] | |

| c ≈ 18.569 Å[4] | |

| Unit Cell Volume | V ≈ 1918 ų[4] |

The Anhydrous Polymorph and the Dehydration Pathway

When subjected to heat or very low humidity, the dihydrate form can lose its two water molecules to transform into an anhydrous crystal form. This transformation is not merely a physical drying process but a profound structural rearrangement with significant implications.

Structural Transformation and Unit Cell Expansion

The anhydrous form of naloxone hydrochloride also crystallizes in the orthorhombic P2₁2₁2₁ space group, meaning the fundamental symmetry is retained[5][9]. However, the unit cell parameters change significantly. Counterintuitively, the dehydration of naloxone hydrochloride dihydrate results in an expansion of the unit cell volume[4][5][7]. This unusual phenomenon is in stark contrast to its close structural analog, naltrexone, which exhibits a more typical contraction upon dehydration[5].

This expansion is a direct consequence of the dramatic reorganization of the intermolecular forces. The loss of the water molecules breaks the intricate 3D hydrogen-bonding network. The crystal structure rearranges to form one-dimensional chains held together by hydrogen bonds between the protonated naloxone and the chloride ions[6]. The less efficient packing in this 1D arrangement leads to the observed increase in volume.

Comparative Crystallographic Data

| Parameter | Naloxone Hydrochloride Dihydrate | Naloxone Hydrochloride Anhydrate |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁[4][5] | P2₁2₁2₁[5][9] |

| Unit Cell Parameters | a ≈ 7.833 Å[4] | a ≈ 14.659 Å[9] |

| b ≈ 13.185 Å[4] | b ≈ 17.436 Å[9] | |

| c ≈ 18.569 Å[4] | c ≈ 7.962 Å[9] | |

| Unit Cell Volume | V ≈ 1918 ų[4] | V ≈ 2035 ų[9] |

| H-Bonding Network | 3-Dimensional | 1-Dimensional Chains |

The Dehydration and Rehydration Process

The transformation between the dihydrate and anhydrate is a critical process to understand and control during manufacturing and storage.

-

Dehydration: Thermal analysis using Differential Scanning Calorimetry (DSC) shows that the dehydration is an endothermic process, typically occurring in a two-step event between 75 °C and 150 °C[4]. Hot-stage microscopy and variable humidity X-ray diffraction confirm the conversion to the anhydrate form at approximately 75 °C under 0% relative humidity[4].

-

Rehydration: The reverse process is equally important. Exposing the anhydrous form to humidity does not always lead directly back to the stable dihydrate. Studies have shown that the anhydrate can first convert to a meta-stable amorphous (non-crystalline) phase before crystallizing into the dihydrate form[4]. The presence of an amorphous intermediate can have significant negative consequences for product stability and predictability.

The following diagram illustrates the key transformation pathway for naloxone hydrochloride solid forms.

Caption: Hydration-dehydration pathway of naloxone hydrochloride.

Methodologies for Solid-State Characterization

Robust characterization of naloxone hydrochloride's solid forms requires a suite of complementary analytical techniques. The causality behind selecting these methods lies in their ability to probe different aspects of the material's structure, from atomic arrangement to thermal behavior.

Experimental Workflow Diagram

The logical flow for investigating a solid form of an API like naloxone hydrochloride is depicted below. This self-validating system ensures that data from orthogonal techniques are used to build a complete and trustworthy picture.

Caption: General experimental workflow for solid-form characterization.

Key Experimental Protocols

Protocol 1: Preparation of Naloxone Hydrochloride Forms

-

Objective: To prepare pure samples of the dihydrate and anhydrous forms for characterization.

-

Dihydrate Form Preparation[4]:

-

Dissolve 1 g of naloxone hydrochloride starting material in 100 mL of dilute aqueous hydrochloric acid at room temperature.

-

Allow the solvent to evaporate slowly and completely in a fume hood under ambient conditions.

-

Collect the resulting needle-shaped crystals.

-

Verify the form via PXRD and TGA.

-

-

Anhydrous Form Preparation[4]:

-

Place approximately 500 mg of the prepared dihydrate form in a vacuum oven.

-

Include a desiccant such as phosphorus pentoxide (P₂O₅) in the oven.

-

Heat the sample to 140 °C under vacuum (e.g., 1 x 10⁻² mbar).

-

Maintain these conditions for at least 4 hours to ensure complete water removal.

-

Handle the resulting anhydrous powder in a low-humidity environment (e.g., a glove box) to prevent rehydration.

-

Immediately analyze via PXRD to confirm conversion and phase purity.

-

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

-

Objective: To obtain a diffraction pattern that serves as a unique fingerprint for each crystalline form.

-

Methodology (Representative):

-

Instrument: Use a modern powder X-ray diffractometer (e.g., Rigaku Miniflex, PANalytical X'Pert).

-

Radiation: Cu Kα radiation (λ = 1.5406 Å) is standard.

-

Sample Preparation: Gently pack approximately 20-50 mg of the powder onto a zero-background sample holder. Ensure a flat, smooth surface.

-

Scan Parameters:

-

Range (2θ): 2° to 40°

-

Scan Speed: 2-5°/min

-

Sampling Width: 0.02°

-

-

Data Analysis: Compare the resulting diffractogram to reference patterns calculated from single-crystal data or previously verified experimental data to confirm the form's identity. Key peak positions (2θ) and relative intensities are used for identification.

-

Protocol 3: Thermal Analysis (DSC/TGA)

-

Objective: To quantify water content and observe thermal events like dehydration and decomposition.

-

Methodology (Representative):

-

Instrument: A simultaneous TGA/DSC instrument is ideal.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan. For DSC, crimp a lid onto the pan, often with a pinhole to allow volatiles to escape.

-

TGA Analysis (for water content):

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 300 °C

-

Atmosphere: Inert nitrogen purge (e.g., 50 mL/min)

-

Analysis: Calculate the percentage mass loss corresponding to the dehydration step. For the dihydrate, this should theoretically be ~9.0% (2 moles of water).

-

-

DSC Analysis (for thermal transitions):

-

Heating Rate: 5-10 °C/min

-

Temperature Range: 25 °C to 300 °C

-

Atmosphere: Inert nitrogen purge

-

Analysis: Identify the endothermic peak(s) corresponding to dehydration and the onset of any melting or decomposition events at higher temperatures.

-

-

Conclusion

The solid-state chemistry of naloxone hydrochloride is defined by two primary, interconvertible forms: a stable dihydrate and an anhydrous polymorph. The dihydrate, which is the marketed form, is stabilized by an extensive three-dimensional hydrogen bond network involving two integral water molecules. Its conversion to the anhydrous form upon heating is marked by a scientifically unusual expansion of the crystal lattice due to a structural rearrangement into less efficiently packed one-dimensional chains. Understanding the conditions that govern this transformation, including the potential formation of an amorphous intermediate upon rehydration, is critical for ensuring the quality, stability, and performance of naloxone hydrochloride drug products. The application of a multi-technique analytical approach, centered on X-ray diffraction and thermal analysis, provides the robust framework necessary for the complete solid-state characterization of this vital API.

References

-

Steinberg, B. D., Harris, E. T., Foxman, B. M., Oliveira, M. A., & Hickey, M. B. (2018). New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. Crystal Growth & Design, 18(6), 3502-3509. Available from: [Link]

-

Sime, R. J., Forehand, R., & Sime, R. L. (1975). The Crystal Structure of a Narcotic Antagonist: Naloxone Hydrochloride Dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(10), 2326-2330. Available from: [Link]

-

ACS Figshare. (2018). New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. Available from: [Link]

-

ResearchGate. (2018). A New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. Available from: [Link]

-

Guguta, C., Peters, T. P. J., & de Gelder, R. (2009). Structural Insight into the Dehydration and Hydration Behavior of Naltrexone and Naloxone Hydrochloride. Dehydration-Induced Expansion versus Contraction. Crystal Growth & Design, 9(8), 3537-3544. Available from: [Link]

-

Sugimoto, K., Dinnebier, R. E., & Zakrzewski, M. (2007). Structural characterization of anhydrous naloxone- and naltrexone hydrochloride by high resolution laboratory X-ray powder diffraction and thermal analysis. Journal of Pharmaceutical Sciences, 96(12), 3316-3323. Available from: [Link]

- Google Patents. (2014). CN104230945A - Synthetic method of naloxone hydrochloride.

-

ResearchGate. (n.d.). Structure of the naloxone base hydrate 2 with atomic numbering. Available from: [Link]

-

Sugimoto, K., Dinnebier, R. E., & Zakrzewski, M. (2007). Structural characterization of anhydrous naloxone- and naltrexone hydrochloride by high resolution laboratory X-ray powder diffraction and thermal analysis. Journal of Pharmaceutical Sciences, 96(12), 3316-3323. Available from: [Link]

- Google Patents. (2017). CN104230945B - The synthetic method of naloxone hydrochloride.

-

Guguta, C., Peters, T. P. J., & de Gelder, R. (2009). Structural Insight into the Dehydration and Hydration Behavior of Naltrexone and Naloxone Hydrochloride. Dehydration-Induced Expansion versus Contraction. Crystal Growth & Design, 9(8), 3537-3544. Available from: [Link]

-